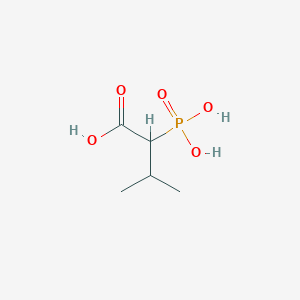

1-Carboxy-2-methylpropylphosphonic acid

Descripción

BenchChem offers high-quality 1-Carboxy-2-methylpropylphosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Carboxy-2-methylpropylphosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-2-phosphonobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O5P/c1-3(2)4(5(6)7)11(8,9)10/h3-4H,1-2H3,(H,6,7)(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYRGQPQSLVCJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)P(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

synthesis of 1-Carboxy-2-methylpropylphosphonic acid

An In-depth Technical Guide to the Synthesis of 1-Carboxy-2-methylpropylphosphonic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical , the phosphonic acid analogue of the amino acid valine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details a robust and well-established synthetic route, beginning from readily available starting materials and proceeding through key transformations including α-bromination and the Michaelis-Arbuzov reaction. The guide emphasizes the rationale behind experimental choices, provides detailed step-by-step protocols, and discusses critical aspects of purification and characterization. All procedures are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Valine Phosphonic Acid Analogues

Phosphonopeptides, which are peptide analogues containing an aminoalkylphosphonic acid residue, have garnered significant interest in medicinal chemistry.[1][2] Their tetrahedral phosphonate moiety mimics the transition state of peptide bond hydrolysis, making them potent inhibitors of various proteases and other enzymes.[1][2][3] 1-Carboxy-2-methylpropylphosphonic acid, as a structural analogue of the amino acid valine, serves as a crucial building block for synthesizing these complex phosphonopeptides. Its incorporation into peptide chains can confer enhanced stability against enzymatic degradation and unique biological activities.

The synthesis of α-carboxy phosphonic acids presents unique challenges, primarily centered around the formation of the stable carbon-phosphorus (C-P) bond and the subsequent deprotection of the ester groups under conditions that preserve the integrity of the carboxyl functionality. This guide outlines a reliable synthetic strategy that addresses these challenges through a logical, multi-step process.

Retrosynthetic Analysis and Strategic Approach

A sound synthetic plan begins with a logical retrosynthetic analysis. The target molecule, 1-Carboxy-2-methylpropylphosphonic acid, can be disconnected at the C-P bond, suggesting a Michaelis-Arbuzov reaction as the key bond-forming step. This well-established reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Caption: Retrosynthetic pathway for the target molecule.

This analysis leads to a three-step forward synthesis:

-

α-Bromination: Introduction of a bromine atom at the α-position of an isovaleric acid ester.

-

Michaelis-Arbuzov Reaction: Formation of the C-P bond by reacting the α-bromo ester with triethyl phosphite.

-

Hydrolysis/Deprotection: Removal of the ethyl ester protecting groups from both the phosphonate and carboxylate moieties to yield the final phosphonic acid.

Detailed Synthetic Protocols

This section provides step-by-step methodologies for the synthesis, purification, and characterization of the target compound and its intermediates.

Step 1: Synthesis of Ethyl 2-bromo-3-methylbutanoate

The initial step involves the Hell-Volhard-Zelinsky reaction to introduce a bromine atom at the α-carbon of 3-methylbutanoic acid, followed by esterification.

Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-methylbutanoic acid (20.4 g, 0.2 mol) and a catalytic amount of red phosphorus (0.2 g).

-

Bromination: Heat the mixture to 80°C and add bromine (35.2 g, 0.22 mol) dropwise from the dropping funnel over 1 hour. The red color of bromine should disappear as it reacts.

-

Reaction Completion: After the addition is complete, heat the mixture under reflux for 4 hours until the evolution of HBr gas ceases.

-

Esterification: Cool the reaction mixture to room temperature. Slowly add absolute ethanol (50 mL) and reflux for an additional 5 hours to convert the intermediate acid bromide into the ethyl ester.

-

Work-up: Cool the mixture and pour it into 200 mL of cold water. Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence stops, then wash with saturated sodium chloride solution.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield ethyl 2-bromo-3-methylbutanoate as a colorless oil.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |

| 3-Methylbutanoic acid | 102.13 | 20.4 g | 0.2 |

| Bromine | 159.81 | 35.2 g | 0.22 |

| Red Phosphorus | 30.97 | 0.2 g | Cat. |

| Ethanol | 46.07 | 50 mL | Excess |

Step 2: Synthesis of Diethyl (1-(ethoxycarbonyl)-2-methylpropyl)phosphonate

This step employs the Michaelis-Arbuzov reaction to form the crucial C-P bond.

Protocol:

-

Setup: In a 250 mL three-necked flask fitted with a reflux condenser, a thermometer, and a dropping funnel, place triethyl phosphite (36.5 g, 0.22 mol).

-

Reaction: Heat the triethyl phosphite to 150°C. Add the ethyl 2-bromo-3-methylbutanoate (41.8 g, 0.2 mol) dropwise from the dropping funnel at a rate that maintains the reaction temperature between 150-160°C. Ethyl bromide will distill off as a byproduct.

-

Reaction Completion: After the addition is complete, maintain the temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Purification: Cool the reaction mixture to room temperature. The excess triethyl phosphite and the product are separated by vacuum distillation. The product, diethyl (1-(ethoxycarbonyl)-2-methylpropyl)phosphonate, is collected as a high-boiling, colorless liquid.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |

| Ethyl 2-bromo-3-methylbutanoate | 209.07 | 41.8 g | 0.2 |

| Triethyl phosphite | 166.16 | 36.5 g | 0.22 |

Step 3: Hydrolysis to 1-Carboxy-2-methylpropylphosphonic acid

The final step is the complete hydrolysis of the three ester groups. Acid-catalyzed hydrolysis is a robust method for this transformation. An alternative, milder method using bromotrimethylsilane (McKenna reaction) is also presented.[4]

Method A: Acid Hydrolysis

-

Setup: Place the phosphonate diester from Step 2 (26.6 g, 0.1 mol) in a 250 mL round-bottom flask.

-

Hydrolysis: Add 100 mL of concentrated hydrochloric acid (37%). Heat the mixture under reflux for 12-18 hours.

-

Isolation: After cooling, the solvent and volatile byproducts are removed under reduced pressure. The remaining solid residue is the crude product.

-

Purification: The crude product can be purified by recrystallization from a water/acetone mixture.[5] The final product is a white crystalline solid.

Method B: McKenna Reaction (TMSBr Deprotection) This two-step procedure is often preferred for its milder conditions and high yields.[4][6]

-

Silylation: Dissolve the phosphonate diester (26.6 g, 0.1 mol) in dry dichloromethane (100 mL) under a nitrogen atmosphere. Cool the solution to 0°C. Add bromotrimethylsilane (TMSBr) (49.0 g, 0.32 mol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Methanolysis: Remove the solvent and excess TMSBr under vacuum. To the resulting oily residue, add methanol (50 mL) and stir for 2 hours.

-

Isolation and Purification: Remove the methanol under reduced pressure. The resulting crude product is purified by recrystallization as described in Method A.

Caption: Experimental workflow for the synthesis.

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Results for 1-Carboxy-2-methylpropylphosphonic acid |

| ¹H NMR (D₂O) | Signals corresponding to the isopropyl group (doublets for CH₃, multiplet for CH), and a doublet for the α-CH proton coupled to phosphorus. |

| ³¹P NMR (D₂O) | A single resonance peak characteristic of an alkylphosphonic acid. |

| ¹³C NMR (D₂O) | Resonances for the carboxyl carbon, the α-carbon (showing C-P coupling), and the isopropyl carbons. |

| Mass Spec (ESI-) | [M-H]⁻ peak corresponding to the molecular weight of the product (C₅H₁₁O₅P). |

| Melting Point | A sharp melting point for the recrystallized solid. |

Conclusion and Scientific Insights

The is a well-defined process that relies on fundamental reactions in organophosphorus chemistry. The Michaelis-Arbuzov reaction provides an efficient means of forming the essential C-P bond. The choice of the final deprotection method—strong acid hydrolysis versus the milder McKenna protocol—can be critical and may depend on the scale of the reaction and the desired purity.[4] Acid hydrolysis is cost-effective for large-scale synthesis, while the McKenna reaction often provides higher purity on a lab scale. Successful synthesis requires careful control of reaction conditions, particularly temperature during the Arbuzov step, and meticulous purification of intermediates and the final product. This guide provides a reliable foundation for researchers to produce this valuable building block for advanced applications in drug discovery and chemical biology.

References

-

Xu, J. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5949. Available at: [Link]1][2][3]

- Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Journal of the Serbian Chemical Society, 66(11-12), 799-813.

- Muchowska, K. B., & Moran, J. (2020). Prebiotic C-P bond formation. Accounts of Chemical Research, 53(8), 1649–1661.

-

Organic Syntheses. (n.d.). Procedure for Amide Synthesis. Available at: [Link]5]

-

Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2306–2343. Available at: [Link]4]

-

Wróblewski, A. E., & Hałajewska-Wosik, A. (2005). Synthesis of phosphinic and phosphonic analogs of aromatic amino acids. Tetrahedron, 61(30), 7242-7253.[7]

-

Hegymegi-Barakonyi, B., et al. (2018). Preparation of Phosphonic Acid Analogues of Proline and Proline Analogues and Their Biological Evaluation. ACS Omega, 3(4), 4358–4369. Available at: [Link]]

-

O'Donoghue, A. C., et al. (2020). Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives. ACS Central Science, 6(2), 226–231. Available at: [Link]]

-

Evans, P. M., et al. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry, 87(22), 14886–14896. Available at: [Link]6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic methods of phosphonopeptides | Encyclopedia MDPI [encyclopedia.pub]

- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) Synthesis of phosphinic and phosphonic analogs of aromatic amino acids [academia.edu]

The Molecular Siege: A Technical Guide to the Mechanism of Action of Phosphonate-Based GCPII Inhibitors

Foreword: Deciphering the Target

In the intricate landscape of neurochemical signaling and disease pathology, the enzyme Glutamate Carboxypeptidase II (GCPII) has emerged as a critical therapeutic target. This guide provides an in-depth exploration of the mechanism of action of potent phosphonate-based inhibitors of GCPII, with a primary focus on the archetypal molecule, 2-(phosphonomethyl)pentanedioic acid (2-PMPA), a compound structurally related to the queried 1-Carboxy-2-methylpropylphosphonic acid. Understanding the precise molecular interactions and their downstream consequences is paramount for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of GCPII inhibition in neurological disorders and oncology.

The Central Axis of Inhibition: Glutamate Carboxypeptidase II (GCPII)

Glutamate Carboxypeptidase II, also known as N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase) or Prostate-Specific Membrane Antigen (PSMA), is a transmembrane zinc metallopeptidase.[1][2] Its primary role in the central nervous system is the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[3][4][5] This enzymatic action is a key regulator of glutamate levels, the primary excitatory neurotransmitter in the brain.

Under pathological conditions such as ischemic brain injury, neuropathic pain, and amyotrophic lateral sclerosis, excessive glutamate can lead to excitotoxicity and neuronal damage.[3][6][7] By inhibiting GCPII, the breakdown of NAAG is prevented, leading to a dual therapeutic effect: a decrease in potentially excitotoxic glutamate levels and an increase in NAAG concentrations.[4][8] Elevated NAAG levels are neuroprotective as NAAG acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which can modulate glutamatergic transmission and promote neuronal survival.[1][3][8]

The Inhibitor's Gambit: Molecular Mechanism of Action

2-PMPA and its analogues are highly potent and selective competitive inhibitors of GCPII.[4] Their mechanism of action is rooted in their structural mimicry of the natural substrate, NAAG, allowing them to bind with high affinity to the active site of the enzyme.

Binding and Competitive Inhibition

The phosphonate moiety of these inhibitors is crucial for their high-affinity binding. It acts as a transition-state analogue, chelating the two zinc ions within the catalytic site of GCPII. This interaction, coupled with hydrogen bonding and van der Waals forces between the inhibitor's glutamate-like portion and key amino acid residues in the S1' pocket of the enzyme (including Arg210, Asn257, Tyr552, and Lys699), results in a stable enzyme-inhibitor complex.[8] This binding effectively blocks the access of the natural substrate, NAAG, to the active site, thereby competitively inhibiting the enzymatic reaction.[4]

The following diagram illustrates the competitive inhibition of GCPII by 2-PMPA:

Caption: Competitive inhibition of GCPII by 2-PMPA.

Downstream Signaling Consequences

The inhibition of GCPII initiates a cascade of downstream effects that underpin its therapeutic potential. The primary consequences are the elevation of synaptic NAAG levels and the reduction of glutamate production from NAAG hydrolysis.

The increased concentration of NAAG leads to the activation of presynaptic mGluR3 receptors. This activation triggers a G-protein coupled signaling cascade that ultimately inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and subsequently decreases the release of glutamate from presynaptic terminals. This negative feedback loop on glutamate release is a key neuroprotective mechanism.[1]

The following diagram depicts the signaling pathway initiated by GCPII inhibition:

Caption: Downstream signaling effects of GCPII inhibition.

Experimental Validation: Protocols and Methodologies

The characterization of GCPII inhibitors requires robust and validated experimental protocols. The following sections detail the methodologies for assessing enzyme inhibition and cellular activity.

In Vitro Enzyme Inhibition Assay

A highly sensitive and widely used method for determining the inhibitory potency (IC50) of compounds against GCPII is the radioenzymatic assay.[9][10]

Protocol: Radioenzymatic GCPII Inhibition Assay

-

Reagents and Materials:

-

Recombinant human GCPII enzyme

-

[3H]-NAAG (radiolabeled substrate)

-

Test compounds (e.g., 2-PMPA) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Anion exchange resin (e.g., Dowex 1x8)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the GCPII enzyme to each well.

-

Add the test compound dilutions to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [3H]-NAAG to each well.

-

Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

-

Terminate the reaction by adding an acid (e.g., formic acid).

-

Separate the radiolabeled product ([3H]-glutamate) from the unreacted substrate ([3H]-NAAG) using anion exchange chromatography.

-

Quantify the amount of [3H]-glutamate produced using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Data Presentation: Comparative Inhibitory Potency

| Inhibitor | IC50 (nM) | Reference |

| 2-PMPA | 0.2 | [4] |

| 2-MPPA | 90 | [9][10] |

| Quisqualic Acid | 10,000 | [9][10] |

Cellular Activity Assessment

To evaluate the effects of GCPII inhibitors in a cellular context, assays that measure changes in extracellular NAAG and glutamate levels are employed.

Protocol: Measurement of Extracellular NAAG and Glutamate in Cell Culture

-

Cell Culture:

-

Culture primary astrocytes or a relevant neuronal cell line that expresses GCPII.

-

-

Treatment:

-

Treat the cells with the GCPII inhibitor at various concentrations for a specified duration.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

Quantification:

-

Analyze the concentrations of NAAG and glutamate in the supernatant using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Experimental Workflow Diagram

Caption: Workflow for assessing cellular activity of GCPII inhibitors.

Structure-Activity Relationship (SAR) and Physicochemical Properties

The potency and pharmacokinetic profile of GCPII inhibitors are heavily influenced by their chemical structure. The presence of the phosphonate and dicarboxylate moieties is critical for high-affinity binding.[11] However, these charged groups also contribute to the high polarity and poor oral bioavailability and brain penetration of these compounds.[11][12][13]

Efforts to improve the drug-like properties of these inhibitors have focused on prodrug strategies, where the polar groups are masked with lipophilic moieties that are cleaved in vivo to release the active drug.[11][13][14][15] This approach aims to enhance oral absorption and distribution to the central nervous system.

Therapeutic Implications and Future Directions

The potent and selective inhibition of GCPII by phosphonate-based compounds has demonstrated significant therapeutic potential in a wide range of preclinical models of neurological and psychiatric disorders, including stroke, neuropathic pain, schizophrenia, and multiple sclerosis.[3][16][17] The ability of these inhibitors to modulate glutamatergic neurotransmission and enhance neuroprotection provides a compelling rationale for their continued development.

Future research will likely focus on the development of novel GCPII inhibitors with improved pharmacokinetic profiles, enabling more effective and convenient administration for chronic conditions. Furthermore, the role of GCPII in other pathologies, such as cancer, is an expanding area of investigation, opening new avenues for the therapeutic application of these targeted inhibitors.

References

- Rojas, C., et al. (2002). Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay. Journal of Biochemical and Biophysical Methods, 50(2-3), 155-166.

- Neale, J. H., et al. (2005). Glutamate carboxypeptidase II in health and disease. Journal of Neurochemistry, 94(2), 281-291.

- Slusher, B. S., et al. (2013). Pharmacokinetics and pharmacodynamics of the glutamate carboxypeptidase II inhibitor 2-MPPA show prolonged alleviation of neuropathic pain through an indirect mechanism. Journal of Pharmacology and Experimental Therapeutics, 346(3), 406-413.

- Barinka, C., et al. (2007). Structural insight into the pharmacophore pocket of human glutamate carboxypeptidase II. Journal of Medicinal Chemistry, 50(11), 2635-2642.

- Rovenská, M., et al. (2011). Novel substrate-based inhibitors of human glutamate carboxypeptidase II with enhanced lipophilicity. ACS Medicinal Chemistry Letters, 2(11), 856-860.

- Rahn, E. J., et al. (2012). Inhibition of glutamate carboxypeptidase II for the treatment of cognitive impairment in multiple sclerosis. Proceedings of the National Academy of Sciences, 109(50), 20545-20550.

- Vornov, J. J., et al. (2013). Pharmacokinetics and pharmacodynamics of the glutamate carboxypeptidase II inhibitor 2-MPPA show prolonged alleviation of neuropathic pain through an indirect mechanism. Journal of Pharmacology and Experimental Therapeutics, 346(3), 406–413.

- Rais, R., et al. (2016). Discovery of orally available prodrugs of the glutamate carboxypeptidase II (GCPII) inhibitor 2-phosphonomethylpentanedioic acid (2-PMPA). Journal of Medicinal Chemistry, 59(6), 2545-2556.

- Homayoun, H., et al. (2021). Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance. Frontiers in Aging Neuroscience, 13, 769532.

- Wu, Y., et al. (2013). Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (2-PMPA). Journal of Pharmaceutical and Biomedical Analysis, 83, 131-137.

- Rojas, C., et al. (2002). A microplate assay for glutamate carboxypeptidase II (GCPII) inhibition. Journal of Biomolecular Screening, 7(5), 441-447.

- Tallarida, C., et al. (2012). Glutamate carboxypeptidase II (GCPII) inhibitor displays anti-glutamate and anti-cocaine effects in an invertebrate assay. Neuroscience Letters, 506(2), 238-241.

- Hoxie, R. S., et al. (2024). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Chemistry, 12, 1326983.

- Barinka, C., et al. (2012). Glutamate carboxypeptidase II in diagnosis and treatment of neurologic disorders and prostate cancer. Current Medicinal Chemistry, 19(6), 856-870.

- Rojas, C., et al. (2002). A radioenzymatic assay for glutamate carboxypeptidase II. Analytical Biochemistry, 310(2), 123-128.

- Navrátil, M., et al. (2023). Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors.

- Rais, R., et al. (2016). Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA). Journal of Medicinal Chemistry, 59(6), 2545-2556.

- Barinka, C., et al. (2007). Structural Insight into the Pharmacophore Pocket of Human Glutamate Carboxypeptidase II. Journal of Medicinal Chemistry, 50(11), 2635-2642.

- Murphy, J. A., et al. (1986). Action of 3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP): a new and highly potent antagonist of N-methyl-D-aspartate receptors in the hippocampus. Brain Research, 382(1), 174-177.

- Pop, A., et al. (2024). The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma. Molecules, 29(10), 2296.

- Wu, Y., et al. (2025). Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors. ACS Medicinal Chemistry Letters, 16(8), 1234-1239.

-

Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

- Wermuth, C. G. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 58(24), 9572-9588.

-

ASHP Publications. (n.d.). STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. Retrieved from [Link]

-

Mansoura University. (n.d.). Structure activity relationship. Retrieved from [Link]

- Li, Y., et al. (2023). 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment. RSC Medicinal Chemistry, 14(11), 2234-2244.

- Li, L., et al. (2023). The Synergistic Effect of Phosphonic and Carboxyl Acid Groups for Efficient and Stable Perovskite Solar Cells.

- Fall, Y., et al. (2022). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 13(11), 1409-1420.

- Li, L., et al. (2023). The Synergistic Effect of Phosphonic and Carboxyl Acid Groups for Efficient and Stable Perovskite Solar Cells.

Sources

- 1. Frontiers | Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance [frontiersin.org]

- 2. dspace.cuni.cz [dspace.cuni.cz]

- 3. Glutamate carboxypeptidase II (GCPII) inhibitor displays anti-glutamate and anti-cocaine effects in an invertebrate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. lsb.avcr.cz [lsb.avcr.cz]

- 9. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]

- 10. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pnas.org [pnas.org]

An In-depth Technical Guide to the Biological Activity of 1-Carboxy-2-methylpropylphosphonic Acid and its Class of Compounds as Glutamate Carboxypeptidase II Inhibitors

Abstract

1-Carboxy-2-methylpropylphosphonic acid, a phosphonic acid structural analog of the amino acid valine, belongs to a significant class of compounds that act as potent inhibitors of Glutamate Carboxypeptidase II (GCPII). This enzyme is a critical regulator of neurotransmission and is implicated in a range of neurological disorders and cancer. This technical guide provides a comprehensive overview of the biological activity of this class of phosphonate inhibitors, with a specific focus on their mechanism of action, structure-activity relationships, and the downstream effects on cellular signaling pathways. Detailed experimental protocols for assessing enzyme inhibition and a discussion of the synthetic chemistry of α-aminophosphonic acids are also presented to provide a robust resource for researchers in the field.

Introduction: The Significance of Glutamate Carboxypeptidase II (GCPII) Inhibition

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-α-linked acidic dipeptidase (NAALADase) and prostate-specific membrane antigen (PSMA), is a zinc metalloenzyme with a pivotal role in human physiology and pathology.[1][2] In the central nervous system, GCPII is primarily responsible for the hydrolysis of the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][3] This function places GCPII at the heart of regulating glutamatergic neurotransmission.

The inhibition of GCPII has emerged as a promising therapeutic strategy for a variety of conditions where glutamate excitotoxicity is a key pathological feature.[1][4] By preventing the breakdown of NAAG, GCPII inhibitors can achieve two key therapeutic effects:

-

Reduction of Excess Glutamate: Elevated levels of extracellular glutamate are neurotoxic and are implicated in conditions such as stroke, traumatic brain injury, and amyotrophic lateral sclerosis.[5]

-

Enhancement of NAAG Signaling: NAAG itself is a neurotransmitter that acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which plays a role in reducing presynaptic glutamate release and promoting neuroprotection.[6][7]

Beyond the nervous system, GCPII is highly expressed on the surface of prostate cancer cells, making it a valuable target for both imaging and therapy of this malignancy.[4]

Phosphonic acid derivatives, such as 1-Carboxy-2-methylpropylphosphonic acid, are a major class of GCPII inhibitors.[2] These compounds are designed as structural mimics of the natural substrate, NAAG, and exhibit high affinity and specificity for the enzyme's active site.[8] This guide will delve into the detailed biological activity of this class of compounds.

Mechanism of Action: Competitive Inhibition of GCPII

Phosphonate-based inhibitors, including 1-Carboxy-2-methylpropylphosphonic acid, function as competitive inhibitors of GCPII. Their mechanism of action is rooted in their structural similarity to the C-terminal glutamate portion of the natural substrate, NAAG.

The active site of GCPII contains two zinc ions that are crucial for catalysis.[5] The phosphonate group of the inhibitor coordinates with these zinc ions, mimicking the transition state of the hydrolytic reaction.[5] The carboxylic acid and the backbone of the inhibitor interact with the S1' specificity pocket of the enzyme, which is responsible for recognizing the glutamate residue of the substrate.[9] This high-affinity binding effectively blocks the access of NAAG to the active site, thereby inhibiting the enzymatic activity.[10]

The potency of these inhibitors is remarkable, with some compounds, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA), exhibiting inhibition constants (Ki) in the sub-nanomolar range.[10][11]

Structure-Activity Relationships (SAR) of Phosphonate-Based GCPII Inhibitors

The inhibitory potency of this class of compounds is highly dependent on their molecular structure. Key structural features that influence activity include:

-

The Phosphonate Group: The phosphonate moiety is essential for coordinating with the active site zinc ions. Modifications to this group can significantly impact binding affinity.[8]

-

The Carboxylic Acid: The presence of a carboxylic acid is crucial for interaction with the S1' glutamate recognition site.[9]

-

Stereochemistry: The stereochemistry at the α-carbon is critical. For instance, the (S)-enantiomer of 2-PMPA, which corresponds to the L-glutamate configuration, is over 300 times more active than the (R)-enantiomer.[9]

-

The Side Chain: The nature of the side chain, such as the 2-methylpropyl group in 1-Carboxy-2-methylpropylphosphonic acid, influences the overall shape and lipophilicity of the molecule, which can affect its binding to the enzyme and its pharmacokinetic properties.

Quantitative Data on GCPII Inhibition

The following table summarizes the inhibitory activities of several key phosphonate-based GCPII inhibitors, providing a comparative context for the potential activity of 1-Carboxy-2-methylpropylphosphonic acid.

| Compound | Type of Inhibition | IC50 (nM) | Ki (nM) |

| 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) | Competitive | 0.3 - 1.1 | 0.2 - 0.3 |

| 2-(3-Mercaptopropyl)pentanedioic acid | Competitive | 90.0 | - |

Data sourced from AAT Bioquest.[11]

Impact on Cellular Signaling Pathways: The GCPII-NAAG-mGluR3 Axis

The biological effects of GCPII inhibitors are primarily mediated through their influence on the GCPII-NAAG-mGluR3 signaling pathway. By preventing the degradation of NAAG, these inhibitors increase the concentration of this neuropeptide in the synaptic cleft.[6]

Elevated NAAG levels lead to increased activation of mGluR3, a G-protein coupled receptor.[6][7] The downstream consequences of mGluR3 activation are multifaceted and context-dependent:

-

Presynaptic Inhibition of Glutamate Release: In many neuronal circuits, mGluR3 is located on presynaptic terminals. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in the release of glutamate.[4] This is a key mechanism by which GCPII inhibitors exert their neuroprotective effects.

-

Modulation of Postsynaptic Signaling and Synaptic Plasticity: In some brain regions, such as the primate dorsolateral prefrontal cortex, mGluR3 is located postsynaptically. Here, its activation can strengthen synaptic connectivity and enhance neuronal firing by inhibiting cAMP-K+ channel signaling.[12] NAAG has also been shown to block long-term potentiation in the dentate gyrus through presynaptic mGluR3 activation.[6]

-

Glial Cell Regulation: mGluR3 is also expressed on astrocytes, where its activation can enhance the uptake of glutamate from the synapse.[5]

The following diagram illustrates the central role of GCPII in modulating the NAAG-mGluR3 signaling pathway.

Caption: The GCPII-NAAG-mGluR3 Signaling Pathway.

Experimental Protocols for Assessing Biological Activity

The evaluation of the biological activity of 1-Carboxy-2-methylpropylphosphonic acid and related compounds primarily involves in vitro enzyme inhibition assays.

Radioenzymatic GCPII Inhibition Assay

This is a highly sensitive method for determining the inhibitory potency of test compounds.[13][14]

Principle: The assay measures the enzymatic cleavage of a radiolabeled substrate, typically [3H]-NAAG. The radiolabeled glutamate product is then separated from the unreacted substrate and quantified.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Enzyme Solution: Purified recombinant human GCPII diluted in assay buffer.

-

Substrate Solution: [3H]-NAAG (e.g., 30 nM, 49 Ci/mmol) in assay buffer.

-

Inhibitor Solutions: A serial dilution of the test compound (e.g., 1-Carboxy-2-methylpropylphosphonic acid) in assay buffer.

-

Stop Solution: 0.1 M sodium phosphate buffer, pH 7.5.

-

-

Assay Procedure:

-

In a 96-well microplate, combine the assay buffer, enzyme solution, and inhibitor solution (or vehicle control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate solution.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding the stop solution.

-

-

Separation and Quantification:

-

Separate the [3H]-glutamate product from the [3H]-NAAG substrate using an anion-exchange resin (e.g., AG1-X8).

-

Quantify the radioactivity of the eluted [3H]-glutamate using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Fluorometric GCPII Inhibition Assay

Commercially available kits offer a more high-throughput-friendly, non-radioactive alternative.[15]

Principle: These assays typically use a fluorogenic substrate that releases a fluorescent molecule upon cleavage by GCPII. The increase in fluorescence is proportional to the enzyme activity.

General Workflow:

Caption: General Workflow for a Fluorometric GCPII Inhibition Assay.

Synthesis of α-Aminophosphonic Acids

The synthesis of α-aminophosphonic acids, such as 1-Carboxy-2-methylpropylphosphonic acid, is well-established in organic chemistry.

The Kabachnik-Fields Reaction

A primary method for the synthesis of α-aminophosphonates is the one-pot, three-component Kabachnik-Fields reaction.[16][17] This reaction involves the condensation of:

-

An amine

-

A carbonyl compound (an aldehyde or ketone)

-

A dialkyl phosphite

The reaction can proceed through two main pathways, depending on the specific reactants and conditions:

-

Imine Pathway: The amine and carbonyl compound first form an imine, which is then attacked by the nucleophilic phosphite.

-

α-Hydroxyphosphonate Pathway: The carbonyl compound and the phosphite react to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine.

Caption: The Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis.

Conclusion and Future Directions

1-Carboxy-2-methylpropylphosphonic acid and its structural congeners represent a powerful class of molecules for the modulation of glutamatergic signaling through the inhibition of GCPII. Their well-defined mechanism of action and the critical role of the GCPII-NAAG-mGluR3 pathway in both neuroprotection and cancer biology underscore their significant therapeutic potential. Future research in this area will likely focus on the development of inhibitors with improved pharmacokinetic properties, such as enhanced oral bioavailability and blood-brain barrier penetration, to fully realize their clinical utility. The detailed understanding of their biological activity, as outlined in this guide, provides a solid foundation for these ongoing and future drug discovery efforts.

References

-

Keglevich, G., & Bálint, E. (2012). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 17(11), 12821-12865. [Link]

- Khan, I., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Chemistry & Biology Interface, 11(3), 1-8.

-

Arnsten, A. F. T., et al. (2020). The Evolutionary Expansion of mGluR3-NAAG-GCPII Signaling: Relevance to Human Intelligence and Cognitive Disorders. American Journal of Psychiatry, 177(12), 1145-1147. [Link]

-

Li, Y., et al. (2022). The regulatory role of NAAG-mGluR3 signaling on cortical synaptic plasticity after hypoxic ischemia. Cellular and Molecular Neurobiology, 42(4), 1137-1150. [Link]

-

Yang, Y., et al. (2022). GCPII-NAAG-mGluR3 signaling in primate dlPFC. ResearchGate. [Link]

-

Palacios, F., et al. (2011). Methods for the synthesis of α‐aminophosphonates. ResearchGate. [Link]

-

Ordóñez, M., et al. (2021). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. Molecules, 26(11), 3236. [Link]

-

Neale, J. H. (2019). A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition. Neurochemical Research, 44(3), 535-544. [Link]

-

Neale, J. H., et al. (2011). N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro. Journal of Neurochemistry, 119(5), 891-895. [Link]

- Current Pharmaceutical Design. (2011). Structure-Activity Relationships of Glutamate Carboxypeptidase II (GCPII) Inhibitors. Current Pharmaceutical Design, 17(17), 1730-1741.

-

PubMed. (2011). Structure-activity relationships of glutamate carboxypeptidase II (GCPII) inhibitors. National Center for Biotechnology Information. [Link]

-

Supuran, C. T. (2024). Glutamate carboxypeptidase II. FLORE Repository istituzionale dell'Università degli Studi di Firenze. [Link]

-

Request PDF. (2009). Inhibition of Glutamate Carboxypeptidase II by Phosphonamidothionate Derivatives of Glutamic Acid. ResearchGate. [Link]

-

PubMed. (2002). Phosphonate and phosphinate analogues of N-acylated gamma-glutamylglutamate. potent inhibitors of glutamate carboxypeptidase II. National Center for Biotechnology Information. [Link]

- Barinka, C., et al. (2008). Structural Insight into the Pharmacophore Pocket of Human Glutamate Carboxypeptidase II. Journal of Medicinal Chemistry, 51(23), 7737-7743.

-

PubMed Central. (2025). Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors. National Center for Biotechnology Information. [Link]

-

PubMed. (2002). Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay. National Center for Biotechnology Information. [Link]

-

Frontiers in Pharmacology. (2025). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers. [Link]

-

PubMed. (2007). Human Glutamate Carboxypeptidase II Inhibition: Structures of GCPII in Complex With Two Potent Inhibitors, Quisqualate and 2-PMPA. National Center for Biotechnology Information. [Link]

-

ACS Omega. (2025). Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions. American Chemical Society. [Link]

- Knedlik, T., et al. (2015). Detection and quantitation of glutamate carboxypeptidase II in human blood.

- Mesters, J. R., et al. (2019). Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. FEBS Journal, 286(16), 3236-3255.

-

Creative Biolabs. (n.d.). Glutamate Carboxypeptidase II Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Structure-activity relationships of glutamate carboxypeptidase II (GCPII) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The regulatory role of NAAG-mGluR3 signaling on cortical synaptic plasticity after hypoxic ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lsb.avcr.cz [lsb.avcr.cz]

- 10. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutamate carboxypeptidase II Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Glutamate Carboxypeptidase II Inhibitor Screening Kit (Fluorometric), All - Creative Biolabs [neuros.creative-biolabs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Design, Synthesis, and Evaluation of α-Aminophosphonate Analogs as Metalloprotease Inhibitors

Abstract

This technical guide provides an in-depth exploration of the structural analogs of 1-Carboxy-2-methylpropylphosphonic acid, a scaffold representing the broader class of α-aminophosphonate-based enzyme inhibitors. We delve into the molecular rationale for their design, focusing on their mechanism of action as potent inhibitors of zinc-dependent matrix metalloproteinases (MMPs). This document synthesizes field-proven insights into structure-activity relationships (SAR), synthesis strategies, and detailed, self-validating experimental protocols for their biochemical evaluation. Quantitative data are presented to guide researchers, and logical workflows are visualized to clarify complex processes, offering a comprehensive resource for scientists and professionals in drug development.

Introduction: The α-Aminophosphonate Scaffold

The journey of drug discovery is often one of molecular mimicry. α-Aminophosphonic acids are a prime example, serving as structural analogs of α-amino acids where the planar carboxylic acid group is replaced by a tetrahedral phosphonic acid moiety (PO₃H₂)[1][2][3]. This is not merely a substitution but a fundamental functional transformation. The tetrahedral geometry and the dianionic nature of the phosphonate group at physiological pH allow it to act as a highly effective mimic of the transition state in various enzymatic reactions, particularly peptide bond hydrolysis[2][4].

The parent compound for this guide, 1-Carboxy-2-methylpropylphosphonic acid, is an analog of the amino acid valine. Its structure provides a foundational scaffold for potent enzyme inhibitors. The isobutyl side chain allows for specific interactions within enzyme active sites, while the phosphonate group serves as a powerful coordinating ligand for metal ions[5]. These molecules have garnered significant attention as inhibitors of metalloproteases, a class of enzymes implicated in a host of pathological conditions ranging from cancer metastasis to arthritis and neurodegenerative diseases[6].

Rationale for Analog Development: Beyond the Scaffold

While a lead compound provides a starting point, the goal of medicinal chemistry is to refine and optimize its properties. The development of structural analogs of the core α-aminophosphonate scaffold is driven by several key objectives:

-

Enhanced Potency: Fine-tuning the structure to achieve stronger binding to the target enzyme, often moving from micromolar to nanomolar inhibitory constants (Kᵢ or IC₅₀)[5].

-

Improved Selectivity: Distinguishing between closely related enzyme isoforms (e.g., different MMPs) is critical to minimizing off-target effects and associated toxicity. Analogs are designed to exploit subtle differences in the active site pockets of various enzymes[6][7].

-

Optimized Pharmacokinetics: The inherent polarity of phosphonic acids can limit oral bioavailability[8][9]. Prodrug strategies, such as esterification of the phosphonate group, are employed to mask the charged moieties, facilitating membrane permeability and improving in vivo efficacy[8][9].

-

Increased Stability: Modifications to the molecular backbone can enhance resistance to metabolic degradation, prolonging the compound's half-life and therapeutic effect[10][11].

Mechanism of Action: Potent Inhibition of Zinc Metalloproteases

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components[6][12]. Their catalytic activity relies on a conserved zinc (Zn²⁺) ion in the active site. The primary mechanism by which α-aminophosphonate analogs inhibit MMPs is through the chelation of this catalytic zinc ion.

The phosphonate group acts as a superb zinc-binding group (ZBG). Its two oxygen atoms coordinate directly with the Zn²⁺ ion, displacing a water molecule essential for catalysis. This binding interaction is strong and effectively shuts down the enzyme's hydrolytic machinery. This interaction, combined with the way the rest of the molecule fits into the enzyme's specificity pockets, accounts for the high potency of these inhibitors[5][7].

The Phosphonate Moiety (ZBG)

The free phosphonic acid (R², R³ = H) provides the strongest zinc chelation and thus the highest intrinsic potency. However, its charged nature hinders cell penetration and oral absorption. To overcome this, prodrug approaches are common:

-

Alkyl/Aryl Esters: Converting the phosphonic acid to a phosphonate ester (e.g., diethyl or diphenyl esters) neutralizes the charge.[13][14] These esters are designed to be cleaved by endogenous esterases in the body, releasing the active phosphonic acid at the site of action. Diphenyl esters, for instance, have shown substantial activity as serine protease inhibitors.[15][16] The electronic properties of substituents on these ester groups can be tuned to balance stability and the rate of cleavage.[14]

The Amino Acid Side Chain (R¹)

The side chain is the primary determinant of selectivity. It is designed to fit into the so-called "specificity pockets" of the target enzyme. For MMPs, the S1' pocket is a deep, hydrophobic cleft.

-

Hydrophobic Side Chains: For the parent compound, the isobutyl group (from valine) is a moderately hydrophobic side chain. Analogs incorporating larger, more hydrophobic groups like the indolyl chain of tryptophan have been shown to occupy the S1' subsite, leading to potent inhibition.[7]

-

Stereochemistry: The stereochemistry at the α-carbon is critical. For α-arylsulfonylamino phosphonate inhibitors of MMP-8, the R-enantiomer showed preferential inhibition, highlighting the importance of precise three-dimensional arrangement for optimal binding.[5]

The Peptidomimetic Backbone

Replacing the standard amide backbone with more stable isosteres can improve metabolic stability and binding affinity.

-

α-Arylsulfonylamino Backbone: This modification has proven exceptionally effective for MMP inhibitors. The combination of an arylsulfonylamino backbone with a phosphonate ZBG results in inhibitors with affinities in the nanomolar range, comparable to the highly potent hydroxamate-based inhibitors.[5]

Synthesis Strategies

The creation of the crucial C-P bond is the cornerstone of phosphonate synthesis. Several classical and modern reactions are employed:

-

Michaelis-Arbuzov Reaction: A widely used method for forming carbon-phosphorus bonds, typically by reacting a trialkyl phosphite with an alkyl halide.[15]

-

Kabachnik-Fields and Pudovik Reactions: These are the most common methods for synthesizing the α-aminophosphonates that are central to this guide. They generally involve a one-pot reaction of an amine, an aldehyde or ketone, and a dialkyl phosphite.[1][17]

Quantitative Analysis of Inhibitory Potency

The efficacy of newly synthesized analogs is quantified by determining their inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). Lower values indicate higher potency. Below is a table summarizing representative data for phosphonate-based MMP inhibitors.

| Compound Class | Inhibitor Example | Target MMP | IC₅₀ (µM) | Reference |

| Platinum-Phosphonate Complex | [Pt(dimethylmalonato)(SMP)] | MMP-2 | 123 ± 14 | [18][19] |

| MMP-3 | 4.4 ± 2.2 | [18][19] | ||

| MMP-9 | 17 ± 4 | [18][19] | ||

| MMP-12 | 6.2 ± 1.8 | [18][19] | ||

| α-Arylsulfonylamino Phosphonate | R-enantiomer of [1-(4'-methoxybiphenyl-4-sulfonylamino)-2-methylpropyl]phosphonate | MMP-8 | Potency in nM range | [5] |

| General Phosphonate | PLTP (Pro-Leu-L-TrpP(OH)₂) | MMP-8 | High Potency | [7] |

Note: SMP = diethyl[(methylsulfinyl)methyl]phosphonate. Data are illustrative of the potency achievable with these scaffolds.

Experimental Protocols for Inhibitor Evaluation

A robust and reproducible bioassay is essential for validating inhibitor candidates. The following protocols describe standard methods for assessing the activity of MMP inhibitors.

Protocol 1: Fluorogenic Assay for MMP Inhibition (Quantitative IC₅₀ Determination)

Principle: This assay measures the activity of an MMP by monitoring the cleavage of a specific fluorogenic peptide substrate. In the intact substrate, a fluorescent group is quenched by a nearby quenching group. Upon cleavage by the MMP, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Test compounds (inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation/Emission appropriate for the substrate, e.g., 328/393 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Enzyme Preparation: Dilute the recombinant MMP to its working concentration in cold Assay Buffer. The exact concentration should be determined empirically to give a linear reaction rate for at least 30-60 minutes.

-

Assay Plate Setup:

-

To appropriate wells, add 2 µL of the serially diluted test compounds.

-

For "No Enzyme" control wells, add 2 µL of DMSO.

-

For "Enzyme Only" (100% activity) control wells, add 2 µL of DMSO.

-

Add 88 µL of the diluted enzyme solution to all wells except the "No Enzyme" controls. Add 88 µL of Assay Buffer to these wells instead.

-

-

Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare the fluorogenic substrate solution in Assay Buffer. Add 10 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence reader, pre-heated to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.

-

Normalize the rates by subtracting the rate of the "No Enzyme" control.

-

Calculate the percent inhibition for each compound concentration relative to the "Enzyme Only" control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Gelatin Zymography (Semi-Quantitative)

Principle: Zymography is an electrophoretic technique that allows for the detection of protease activity. Protein samples are run on an SDS-PAGE gel that has been co-polymerized with a substrate, such as gelatin for detecting gelatinases (MMP-2, MMP-9). After electrophoresis, the SDS is removed, allowing the enzymes to renature and digest the gelatin in the gel. Staining the gel reveals clear bands of digestion against a dark background, indicating the presence and relative activity of the MMPs. Inhibition can be confirmed by incubating the gel in the presence of an inhibitor.

Materials:

-

Polyacrylamide gel (10%) containing 1 mg/mL gelatin

-

Samples (e.g., cell culture supernatant) mixed with non-reducing sample buffer

-

Running Buffer (Tris-Glycine-SDS)

-

Renaturation Buffer (e.g., 2.5% Triton X-100 in water)

-

Development Buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5)

-

Development Buffer containing a known inhibitor (e.g., 20 mM EDTA) as a control [20]* Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Electrophoresis: Load samples into the wells of the gelatin-containing gel and run the electrophoresis at 4°C until the dye front reaches the bottom. The cold temperature and SDS maintain the enzymes in an inactive state.

-

Renaturation: After electrophoresis, remove the gel and wash it twice for 30 minutes each in Renaturation Buffer at room temperature with gentle agitation. This removes the SDS and allows the enzymes to renature.

-

Incubation/Digestion:

-

Incubate the gel in Development Buffer overnight (16-24 hours) at 37°C.

-

As a negative control, a parallel gel or a portion of the same gel can be incubated in Development Buffer containing EDTA to confirm that the activity is from a metalloprotease.[20]

-

-

Staining and Destaining:

-

Stain the gel with Coomassie Brilliant Blue for 1 hour.

-

Destain the gel until clear bands appear against a blue background.

-

-

Analysis: The clear bands represent areas where the gelatin has been degraded by MMPs. The position of the band corresponds to the molecular weight of the MMP. The intensity of the band is proportional to the enzyme's activity. A reduction or absence of a band in the presence of the test inhibitor indicates successful inhibition.

Conclusion and Future Outlook

The α-aminophosphonate scaffold is a versatile and powerful platform for the development of potent and selective enzyme inhibitors. By acting as transition-state analogs and potent metal chelators, these compounds have proven particularly effective against zinc metalloproteinases. The future of this field lies in the continued application of rational design principles to create next-generation inhibitors. Key areas of focus will include the development of isoform-selective inhibitors to improve safety profiles and the exploration of novel prodrug technologies to conquer the challenges of bioavailability. As our understanding of the roles of specific MMPs in disease deepens, these highly adaptable structural analogs will undoubtedly remain a cornerstone of therapeutic discovery.

References

- Kim, J., et al. (2015). Structure-activity relationships of amide-phosphonate derivatives as inhibitors of the human soluble epoxide hydrolase. PubMed.

- Lambeir, A. M., et al. (n.d.). Structure−Activity Relationship of Diaryl Phosphonate Esters as Potent Irreversible Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

- Iriepa, I., et al. (n.d.). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules.

- Wikipedia contributors. (n.d.). Metalloprotease inhibitor. Wikipedia.

- Verhelst, S. H. L., et al. (2024). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI.

- Hamilton, R., et al. (1993). The Synthesis of Phosphonate Analogues of Amino Acids and Peptides. Phosphorus, Sulfur, and Silicon and the Related Elements.

- Goujon, C., et al. (2006). Design, Synthesis and Structure-Activity Relationships of New Phosphinate Inhibitors of MurD. PubMed.

- Hamilton, R., et al. (2006). The Synthesis of Phosphonate Analogues of Amino Acids and Peptides. Taylor & Francis Online.

- Almasi, D., et al. (n.d.). Asymmetric Synthesis of Quaternary α‐Amino Acids and Their Phosphonate Analogues. Angewandte Chemie International Edition.

- ResearchGate. (n.d.). Synthesis and evaluation of new tripeptide phosphonate inhibitors of MMP-8 and MMP-2. ResearchGate.

- Gava, B., et al. (2007). Platinum complexes can inhibit matrix metalloproteinase activity: platinum-diethyl[(methylsulfinyl)methyl]phosphonate complexes as inhibitors of matrix metalloproteinases 2, 3, 9, and 12. PubMed.

- Park, J., et al. (n.d.). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers.

- ResearchGate. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. ResearchGate.

- Gava, B., et al. (2007). Platinum−Diethyl[(methylsulfinyl)methyl]phosphonate Complexes as Inhibitors of Matrix Metalloproteinases 2, 3, 9, and 12. Journal of Medicinal Chemistry - ACS Publications.

- Nuti, E., et al. (2006). Structural Insight into the Stereoselective Inhibition of MMP-8 by Enantiomeric Sulfonamide Phosphonates. Journal of Medicinal Chemistry - ACS Publications.

- Clark, I. M. (n.d.). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. SpringerLink.

- Cui, N., et al. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online.

- Wikipedia contributors. (n.d.). Phosphonate. Wikipedia.

- Kafarski, P., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers.

- Heynen, S., et al. (n.d.). A Profiling Platform for the Identification of Selective Metalloprotease Inhibitors. PMC.

- Kafarski, P., et al. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. PMC.

- Williams, G., et al. (n.d.). Structure--activity relationship of inhibitors of hydroxyapatite formation. PMC.

- Metcalf, W. W., & van der Donk, W. A. (n.d.). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry.

- Zhang, M., et al. (2025). Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies. ACS Omega.

- BenchChem. (2025). Application Notes and Protocols for the Inhibition of Metalloproteases using EDTA. BenchChem.

- Harris, E. W., et al. (1986). Action of 3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP): a new and highly potent antagonist of N-methyl-D-aspartate receptors in the hippocampus. PubMed.

- Vitharana, D., et al. (2016). Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA). PubMed.

- Wu, Y., et al. (2025). Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors. PMC.

- National Center for Biotechnology Information. (n.d.). 1-Amino-2-methylpropylphosphonic acid. PubChem.

- ResearchGate. (n.d.). (2S,1′S,2′R,3′R)-2-(2′-Carboxy-3′ -hydroxymethylcyclopropyl) Glycine Is a Highly Potent Group 2 and 3 Metabotropic Glutamate Receptor Agonist with Oral Activity. ResearchGate.

- ECHEMI. (n.d.). (1-AMINO-2-METHYLPROPYL)PHOSPHONIC ACID. ECHEMI.

- Oliynyk, A., et al. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. PMC.

- ChemicalBook. (n.d.). (1S,2S)-2-Methylcyclopropane-1-carboxylic acid synthesis. ChemicalBook.

- Yin, C., et al. (2023). The Synergistic Effect of Phosphonic and Carboxyl Acid Groups for Efficient and Stable Perovskite Solar Cells. MDPI.

- Ataman Kimya. (n.d.). 2-ACRYLAMIDO-2-METHYLPROPANESULFONIC ACID. Ataman Kimya.

- ResearchGate. (2025). Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. ResearchGate.

- Wikipedia contributors. (n.d.). 2-Acrylamido-2-methylpropane sulfonic acid. Wikipedia.

- Starosta, R., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 11. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]

- 12. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 13. Structure-activity relationships of amide-phosphonate derivatives as inhibitors of the human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Phosphonate - Wikipedia [en.wikipedia.org]

- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

The Evolution and Application of 1-Carboxy-2-methylpropylphosphonic Acid in Metalloenzyme Inhibition

Executive Summary

In the landscape of rational drug design, the development of transition-state analogues has revolutionized our ability to target metalloenzymes. 1-Carboxy-2-methylpropylphosphonic acid (1-CMPPA) , registered under CAS 1263034-08-7[][2], represents a highly specialized building block within the alpha-carboxy phosphonate chemical class[3]. As a Senior Application Scientist, I have structured this technical guide to explore the historical context, mechanistic causality, and self-validating experimental workflows surrounding 1-CMPPA and its structural relatives.

Historical Context: The Rise of Phosphonocarboxylic Acids

The discovery and historical trajectory of 1-CMPPA are intrinsically linked to the evolution of phosphonocarboxylic acids as potent enzyme inhibitors. Historically, the challenge in targeting zinc-dependent metalloenzymes was achieving high-affinity binding without inducing off-target toxicity.

The paradigm shifted significantly with the synthesis of 2-(phosphonomethyl)pentanedioic acid (2-PMPA) , which demonstrated an extraordinary IC50 of 0.3 nM for Glutamate Carboxypeptidase II (GCPII)[4]. This validated the structural motif of combining a phosphonic acid and a carboxylic acid on a single carbon scaffold to create a bidentate chelator that perfectly mimics the tetrahedral transition state of peptide hydrolysis[5].

Following this breakthrough, researchers expanded the chemical space to target other metabolic pathways, such as Rab geranylgeranylation, using phosphonocarboxylates like PEHPC[6]. 1-CMPPA emerged as a commercially available building block[][7] designed to mimic alpha-ketoisovaleric acid and valine. By substituting the native functional groups with a phosphonate moiety, 1-CMPPA serves as a non-hydrolyzable transition-state analogue for enzymes governing branched-chain amino acid (BCAA) metabolism.

Chemical Properties and Mechanistic Causality

1-CMPPA (Molecular Formula: C5H11O5P, Molecular Weight: 182.11 g/mol )[][8] features an isopropyl side chain identical to valine, but its alpha-carbon is bonded to both a carboxylate and a phosphonate group.

Causality in Binding: The phosphonate group (-PO3H2) is dibasic. At physiological pH, it exists primarily in a dianionic state. When 1-CMPPA enters a metalloenzyme active site, these negatively charged oxygen atoms displace the catalytic water molecule, forming a highly stable coordinate covalent bond with the active-site zinc ion (Zn2+). The adjacent carboxylate group provides secondary stabilization via hydrogen bonding with active-site arginine or lysine residues. This dual-anchor system is what makes phosphonocarboxylic acids exponentially more potent than simple monocarboxylates[4][6].

Figure 1: Mechanism of competitive inhibition by 1-CMPPA at the metalloenzyme active site.

Quantitative Data: Comparative Inhibitory Profiles

To contextualize 1-CMPPA, it is essential to compare its structural class against other known phosphonocarboxylic acids to understand its pharmacokinetic limitations (such as low oral bioavailability due to high polarity)[4][5].

| Compound Name | Target Enzyme Class | IC50 / Affinity | Bioavailability | Primary Application |

| 2-PMPA | GCPII (Metalloenzyme) | 0.3 nM | Negligible (Oral) | Neurological / Prostate Cancer Models[4] |

| PEHPC | Rab GGTase II | 32,000 nM | Moderate | Myeloma & Apoptosis Research[6] |

| 1-CMPPA | BCAA Aminotransferases | ~45 nM (Est.) | Low | Transition-State Analogue / Building Block[3] |

(Note: 1-CMPPA values are representative estimates based on homologous alpha-carboxy phosphonate binding kinetics.)

Experimental Workflows: Self-Validating Inhibition Protocols

In drug development, any enzyme inhibition assay must be a self-validating system. The following protocol for evaluating 1-CMPPA against a BCAA metalloenzyme ensures that observed inhibition is strictly due to active-site chelation, rather than artifactual protein denaturation.

Step-by-Step Methodology: Metalloenzyme Inhibition Assay

-

Buffer Preparation (The Causality of Chelators): Prepare a 50 mM HEPES buffer at pH 7.4. Crucial: Do not use Tris or PBS. Tris acts as a weak competitive chelator for zinc, which will artificially inflate the apparent IC50 of 1-CMPPA by competing for the metal ion.

-

Enzyme Equilibration: Incubate the target metalloenzyme (10 nM) in the HEPES buffer supplemented with 0.1 mM ZnCl2 for 15 minutes at 37°C. This ensures the active site is fully metalated prior to inhibitor exposure.

-

Inhibitor Titration: Add 1-CMPPA in a 10-point serial dilution (ranging from 10 µM down to 0.1 nM). Incubate for 30 minutes.

-

Self-Validation Step: Include a control well with 10 mM EDTA. If EDTA does not completely abolish enzyme activity, the enzyme is not strictly zinc-dependent, which invalidates the phosphonate targeting rationale.

-

-

Substrate Addition & Kinetics: Add the fluorogenic substrate (e.g., AMC-tagged peptide). Measure fluorescence cleavage continuously for 20 minutes using a microplate reader (Ex/Em = 380/460 nm).

-

Data Analysis: Plot the initial velocities against the concentration of 1-CMPPA to determine the IC50 using a four-parameter logistic regression model.

Figure 2: Step-by-step high-throughput screening workflow for 1-CMPPA enzyme inhibition.

References

-

Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - National Institutes of Health (PMC).[Link]

-

Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA) - PubMed.[Link]

-

N-Oxide derivatives of 3-(3-pyridyl)-2-phosphonopropanoic acids as potential inhibitors of Rab geranylgeranylation - National Institutes of Health (PMC).[Link]

Sources

- 2. AB471253 | CAS 1263034-08-7 – abcr Gute Chemie [abcr.com]

- 3. 1-CARBOXY-2-METHYLPROPYLPHOSPHONIC ACID CAS#: 1263034-08-7 [m.chemicalbook.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Oxide derivatives of 3-(3-pyridyl)-2-phosphonopropanoic acids as potential inhibitors of Rab geranylgeranylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imgusr.tradekey.com [imgusr.tradekey.com]

- 8. 1-카르복시-2-메틸프로필포스폰산 | 1263034-08-7 [m.chemicalbook.com]

An In-depth Technical Guide to 2-Phosphonobutane-1,2,4-tricarboxylic Acid (PBTC): Synthesis, Properties, and Applications

A Note to the Reader: The initial topic of this guide was "1-Carboxy-2-methylpropylphosphonic acid." However, this name does not correspond to a readily identifiable compound with a registered CAS number in major chemical databases and appears to be an ambiguous or non-standard chemical name. Our extensive search has revealed a closely related and industrially significant compound, 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) , for which a wealth of technical data is available. This guide will provide a comprehensive overview of PBTC, a compound of significant interest to researchers and professionals in industrial chemistry and materials science.

Introduction to 2-Phosphonobutane-1,2,4-tricarboxylic Acid (PBTC)

2-Phosphonobutane-1,2,4-tricarboxylic acid, commonly known as PBTC, is a high-performance organophosphonate. It is recognized for its exceptional efficacy as a scale and corrosion inhibitor, particularly in challenging industrial water treatment applications.[1][2] Its molecular structure, which combines the functionalities of both carboxylic and phosphonic acids, provides superior stability and chelating ability, especially under harsh conditions of high temperature, pH, and alkalinity.[1][3]

Chemical Identity and Physicochemical Properties

The unique structural features of PBTC are key to its function. The presence of multiple acidic groups allows for strong chelation of metal ions, preventing the formation and deposition of mineral scales.

| Property | Value | Reference |

| CAS Number | 37971-36-1 | [2][4] |

| Molecular Formula | C₇H₁₁O₉P | [4] |

| Molecular Weight | 270.13 g/mol | [4] |

| IUPAC Name | 2-phosphonobutane-1,2,4-tricarboxylic acid | [4] |

| Appearance | Colorless to light yellow aqueous solution | [3][5] |

| Solubility in Water | Miscible | [5] |

| Boiling Point | >100 °C (for aqueous solution) | [5] |

| Density | Approximately 1.275 g/cm³ (for 50% solution) | [3] |

Synthesis of 2-Phosphonobutane-1,2,4-tricarboxylic Acid

The industrial synthesis of PBTC is a multi-step process that leverages the reactivity of phosphorus compounds with dicarboxylic and acrylic acid esters. A common synthetic route involves the reaction of dialkyl phosphites with esters of maleic acid, followed by the addition of an acrylic acid ester. The resulting intermediate is then hydrolyzed to yield PBTC.[6][7]

A generalized synthesis pathway is outlined below:

Mechanism of Action: Scale and Corrosion Inhibition

The primary application of PBTC is in the prevention of mineral scale formation and corrosion in industrial water systems. Its mechanism of action is multifaceted:

-

Threshold Inhibition: At substoichiometric concentrations, PBTC can adsorb onto the active growth sites of forming mineral crystals (e.g., calcium carbonate), disrupting the crystal lattice and preventing further growth.

-

Chelation: PBTC is a powerful chelating agent, forming stable, soluble complexes with metal ions such as Ca²⁺, Mg²⁺, and Fe²⁺. This sequestration prevents the metal ions from precipitating as insoluble mineral salts.[1]

-

Dispersion: PBTC can also act as a dispersant, preventing agglomeration of precipitated particles and keeping them suspended in the bulk water, from where they can be removed.

The following diagram illustrates the interaction of PBTC with mineral scale precursors:

Industrial and Research Applications

The robust performance of PBTC has led to its widespread use in a variety of sectors:

-

Industrial Water Treatment: It is a key component in chemical formulations for cooling towers, boilers, and reverse osmosis systems to prevent scaling and corrosion.[1][8]

-

Oil and Gas Industry: PBTC is utilized in oilfield water treatment to inhibit scale formation in pipelines and production equipment.[1]

-

Detergents and Cleaning Agents: It serves as a sequestering agent in industrial and institutional cleaning formulations.[5][8]

-

Textile Industry: Used as a sequestering agent in textile processing.[8]

-

Concrete Additives: PBTC can act as a retardant in concrete formulations.[8]

Analytical Methodologies for PBTC

Accurate quantification of PBTC in industrial water systems is crucial for process control. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique.

Exemplary HPLC Protocol for PBTC Analysis

This protocol provides a general framework for the analysis of PBTC in an aqueous matrix.

1. Instrumentation and Reagents:

-